molecular formula C9H7N3O B1312456 Quinoxaline-6-carboxamide CAS No. 457882-95-0

Quinoxaline-6-carboxamide

Cat. No.: B1312456
CAS No.: 457882-95-0
M. Wt: 173.17 g/mol
InChI Key: PPPQPLAZICCCNM-UHFFFAOYSA-N
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Description

Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with a carboxamide group attached at the 6th position.

Mechanism of Action

Target of Action

Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound . It has been found to have a broad spectrum of applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of this compound are various receptors, targets, or microorganisms .

Mode of Action

The compound interacts with its targets, leading to various changes. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Biochemical Pathways

It’s known that quinoxaline derivatives can affect a wide range of biological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activity .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum applications. For instance, it has shown significant inhibition activity against certain bacterial and fungal strains . Moreover, various quinoxaline compounds have been analyzed for their potential as novel therapeutic agents against a wide variety of diseases .

Action Environment

It’s known that the therapeutic potential and biomedical applications of quinoxalines can be enhanced by incorporating other groups into their chemical framework .

Biochemical Analysis

Biochemical Properties

Quinoxaline-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, such as DNA topoisomerase . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapies. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of DNA topoisomerase by binding to its active site, preventing the enzyme from unwinding DNA strands during replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for the safe and effective use of this compound in animal studies and potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis . For example, this compound has been shown to inhibit the activity of enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, which are critical for cellular function and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function . For instance, this compound can be transported into cells via specific membrane transporters, allowing it to reach its intracellular targets . Additionally, binding proteins can sequester this compound in certain cellular compartments, affecting its availability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoxaline-6-carboxamide can be synthesized through various methodsThe reaction typically occurs under mild conditions, often using a catalyst such as zinc triflate in acetonitrile at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-amine, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoxaline-6-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives such as:

    Olaquindox: Used as a growth promoter in animal feed.

    Echinomycin: An antibiotic with antitumor properties.

    Levomycin: Known for its antibacterial activity.

    Carbadox: Used in veterinary medicine as an antimicrobial agent.

What sets this compound apart is its versatility and the broad spectrum of biological activities it exhibits. Its unique structure allows for various modifications, leading to derivatives with diverse pharmacological properties .

Properties

IUPAC Name

quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQPLAZICCCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459749
Record name Quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457882-95-0
Record name Quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of methyl quinoxaline-6-carboxylate (2.00 g) in methanol (7.0 mL) and 28-30% ammonia (14 mL) was stirred in a sealed tube at room temperature for 16 h. The precipitated solid was filtered, washed with water and dried under high vacuum to give quinoxaline-6-carboxamide as a white powder. A portion of this material (0.10 g) was suspended in anhydrous dichloromethane and treated with oxalyl chloride (1.0 mL of a 2M solution in dichloromethane) under a nitrogen atmosphere. The mixture was heated at reflux for 16 h and concentrated under reduced pressure. The residue was dissolved in anhydrous tetrahydrofuran (1 mL) and added to an ice-cooled solution of 3-aminobiphenyl (0.98 g) in anhydrous tetrahydrofuran (1 mL). The mixture was stirred at room temperature for 2 h. The solvent was evaporated and the residue taken up in methanol and filtered to give N-{[(3-phenylphenyl)-amino]carbonyl}quinoxalin-6-ylcarboxamide as a white powder.
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2 g
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14 mL
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7 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Quinoxaline nucleus in medicinal chemistry, and how does this relate to Quinoxaline-6-carboxamide derivatives?

A: Quinoxaline is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This is due to its unique structure, consisting of a benzene ring fused with a pyrazine ring. This structure allows for diverse substitutions and modifications, leading to a variety of pharmacological profiles. []

Q2: What structural features of this compound derivatives contribute to their antibacterial activity?

A2: While specific structure-activity relationship (SAR) studies for all this compound derivatives are limited within the provided research, some insights can be drawn:

  • Carboxamide group at the 6th position: This appears to be crucial for the observed antibacterial activity. [] Further modifications to this group could potentially influence potency and selectivity.
  • Substitutions on the Quinoxaline ring: Different substituents on the Quinoxaline core structure, particularly at positions 2 and 3, are likely to impact the interactions with bacterial targets and influence the overall antibacterial profile. []

Q3: Beyond antibacterial activity, have this compound derivatives shown potential for other therapeutic applications?

A: Yes, research indicates potential beyond antibacterial activity. Notably, a series of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, structurally related to Quinoxaline-6-carboxamides, have demonstrated potent and selective agonist activity towards the cannabinoid CB2 receptor. [] This finding suggests potential therapeutic applications for these compounds in managing pain and inflammation.

Q4: What analytical techniques are commonly employed to characterize and study this compound derivatives?

A4: Researchers utilize various analytical techniques to characterize and study this compound derivatives. These include:

  • Spectroscopic methods: Infrared (IR) spectroscopy, Mass spectrometry, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification. []
  • In vitro assays: Antibacterial activity is assessed using standard methods like minimum inhibitory concentration (MIC) determination against different bacterial strains. []
  • Cell-based assays: For exploring other therapeutic applications, like CB2 receptor agonism, researchers employ cell-based assays to assess functional activity and downstream signaling pathways. []

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